N-Cyclopentyl-1-imidazolecarboxamide
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Overview
Description
N-Cyclopentyl-1-imidazolecarboxamide: is a chemical compound with the molecular formula C9H13N3O and a molecular weight of 179.22 g/mol
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with imidazole and cyclopentylamine .
Reaction Conditions: The reaction involves the formation of an amide bond between the carboxylic acid derivative of imidazole and cyclopentylamine. This process usually requires the use of coupling agents like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-Dimethylaminopyridine) .
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow chemistry to enhance efficiency and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the imidazole ring or the amide group.
Substitution: Substitution reactions at the imidazole ring or the cyclopentyl group can lead to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and peroxides .
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidized imidazole derivatives.
Reduction Products: Reduced imidazole or amide derivatives.
Substitution Products: Substituted imidazole or cyclopentyl derivatives.
Scientific Research Applications
Chemistry: N-Cyclopentyl-1-imidazolecarboxamide is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological research to study enzyme inhibition and protein interactions. Medicine: The compound has potential therapeutic applications, including its use as an anti-inflammatory or antimicrobial agent. Industry: It is utilized in the manufacturing of various chemical products, including dyes and polymers.
Mechanism of Action
The mechanism by which N-Cyclopentyl-1-imidazolecarboxamide exerts its effects involves inhibition of specific enzymes or binding to molecular targets within biological systems. The exact molecular pathways and targets can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-Methyl-1-imidazolecarboxamide
N-ethyl-1-imidazolecarboxamide
N-propyl-1-imidazolecarboxamide
Uniqueness: N-Cyclopentyl-1-imidazolecarboxamide is unique due to its cyclopentyl group , which imparts different chemical and biological properties compared to its methyl, ethyl, or propyl counterparts.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines
Properties
IUPAC Name |
N-cyclopentylimidazole-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c13-9(12-6-5-10-7-12)11-8-3-1-2-4-8/h5-8H,1-4H2,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPKISAUQDAIBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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